molecular formula C13H14N2 B2372297 2-Phenyl-1-pyridin-2-ylethanamine CAS No. 16273-81-7

2-Phenyl-1-pyridin-2-ylethanamine

Cat. No.: B2372297
CAS No.: 16273-81-7
M. Wt: 198.269
InChI Key: UVVZCVILTRYDBS-UHFFFAOYSA-N
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Description

Future Directions

While specific future directions for 2-Phenyl-1-pyridin-2-ylethanamine are not available, research into similar compounds suggests potential areas of interest. For instance, the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones suggests potential future directions for research .

Biochemical Analysis

Biochemical Properties

It is known that the pyrrolidine ring, a nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Cellular Effects

It is known that changes in cellular function can be influenced by various factors, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Temporal Effects in Laboratory Settings

It is known that different kinds of challenges can alter spontaneous ongoing electroencephalographic (EEG) rhythms in animal models, thus providing paradigms to evaluate treatment effects in drug discovery .

Dosage Effects in Animal Models

It is known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Metabolic Pathways

The metabolic pathways that 2-Phenyl-1-pyridin-2-ylethanamine is involved in are currently unknown. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Transport and Distribution

It is known that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Subcellular Localization

It is known that SMS1 resides in the Golgi, while SMS2 is located in the Golgi and plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with phenyl-containing compounds. One common method is the reductive amination of 2-acetylpyridine with phenylamine in the presence of a reducing agent such as sodium borohydride . The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process is often monitored using techniques like gas chromatography to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-pyridin-2-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, phenyl derivatives, and amine compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-pyridin-2-ylethanamine is unique due to its combined phenyl and pyridine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-9,12H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZCVILTRYDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16273-81-7
Record name 2-phenyl-1-(pyridin-2-yl)ethan-1-amine
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